molecular formula C8H5BrF3I B1628240 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene CAS No. 939758-31-3

1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene

Cat. No.: B1628240
CAS No.: 939758-31-3
M. Wt: 364.93 g/mol
InChI Key: DOHGQLWLCHNEKB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or toluene are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Produces substituted benzyl derivatives.

    Cross-Coupling Reactions: Yields biaryl compounds or other coupled products.

    Oxidation and Reduction: Forms corresponding alcohols, aldehydes, acids, or dehalogenated compounds.

Scientific Research Applications

1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for targeting specific enzymes or receptors.

    Medicine: Explored for its role in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals with unique properties.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene exerts its effects depends on the specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can participate in various biochemical pathways, influencing cellular processes through its reactive functional groups.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-(trifluoromethyl)benzene
  • 1-(Bromomethyl)-2-chloro-4-(trifluoromethyl)benzene
  • 1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene

Uniqueness: 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various synthetic and research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-(bromomethyl)-2-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3I/c9-4-5-1-2-6(3-7(5)13)8(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHGQLWLCHNEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585640
Record name 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-31-3
Record name 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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